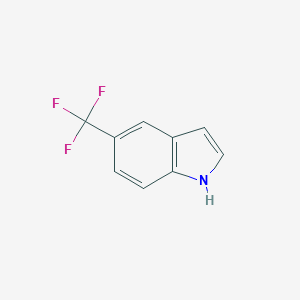

5-(Trifluoromethyl)indole

Description

The exact mass of the compound 5-(Trifluoromethyl)indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Trifluoromethyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDJWUYKUPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376720 | |

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100846-24-0 | |

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group in the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this privileged scaffold is a key tactic in drug discovery. The introduction of a trifluoromethyl (-CF3) group, as seen in 5-(Trifluoromethyl)indole, is a particularly powerful modification. This highly electronegative moiety can profoundly alter a molecule's physicochemical and pharmacological properties, making it a valuable building block for modern drug design.[2][3]

The -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve cell membrane permeability, and modulates the electronic profile of the indole ring.[4] These attributes make 5-(Trifluoromethyl)indole a highly sought-after intermediate for developing novel therapeutics across various disease areas. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications for professionals in the field.

Core Properties and Identification

5-(Trifluoromethyl)indole is a solid, typically appearing as an off-white or yellow powder at room temperature. Its core identification and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100846-24-0 | [5][6] |

| Molecular Formula | C₉H₆F₃N | [5][6] |

| Molecular Weight | 185.15 g/mol | [5][6] |

| Melting Point | 67-70 °C | [5] |

| Boiling Point | 256.7 ± 35.0 °C (Predicted) | [7] |

| Form | Powder | [5] |

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of 5-(Trifluoromethyl)indole. Below is a summary of expected spectroscopic data based on analysis of the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Protons on the pyrrole ring (at C2, C3) and the benzene ring (C4, C6, C7) will exhibit characteristic splitting patterns (singlets, doublets, or multiplets) in the aromatic region (approx. 6.5-8.0 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the -CF3 group.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for characterization. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF3 group.[8][9] The chemical shift, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹, characteristic of the indole N-H bond.[10]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.[11]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z = 185. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the -CF3 group. Key fragmentation pathways may include:

-

Loss of a Fluorine radical (•F): Leading to a fragment at [M-19]⁺.

-

Loss of the Trifluoromethyl radical (•CF₃): A potential fragmentation leading to an ion at m/z 116.[12]

-

Loss of HCN: A characteristic fragmentation of the indole ring, leading to an ion at [M-27]⁺.

Caption: Leimgruber-Batcho Synthesis Workflow.

Experimental Protocol (General):

-

Enamine Formation: 4-Methyl-3-nitrobenzotrifluoride is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine. The reaction is typically heated to form the intermediate β-dimethylamino-2-nitro-4-(trifluoromethyl)styrene. [12]2. Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. [13]The nitro group is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to yield the final indole product.

Fischer Indole Synthesis

A classic and highly versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. [14][15] Experimental Protocol (General):

-

Hydrazone Formation: 4-(Trifluoromethyl)phenylhydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under mild acidic conditions to form the corresponding phenylhydrazone. [16]2. Indolization: The isolated hydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). [15]This induces a-[8][8]sigmatropic rearrangement, followed by the elimination of ammonia, to form the indole ring. [15]The choice of carbonyl partner determines the substitution pattern at the C2 and C3 positions of the final indole product.

Chemical Reactivity and Mechanistic Insights

The reactivity of the indole nucleus is significantly modulated by the strongly electron-withdrawing trifluoromethyl group at the 5-position.

Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. [17]This is because the resulting cationic intermediate (Wheland intermediate) allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. [18] The -CF3 group at C5 is a powerful deactivating group due to its strong negative inductive effect (-I). This effect reduces the electron density of the entire ring system, making it less nucleophilic than unsubstituted indole. However, the pyrrole ring remains the more reactive part of the molecule. Electrophilic attack still preferentially occurs at the C3 position. The deactivation of the benzene ring by the -CF3 group further enhances the selectivity for substitution on the pyrrole moiety.

Caption: Electrophilic Substitution at C3.

Common Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (generated from POCl₃ and DMF). [19]Despite the deactivation by the -CF3 group, this reaction is typically high-yielding for electron-rich heterocycles like indole. [20]* Mannich Reaction: This reaction installs an aminomethyl group at the C3 position using formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions. [21]The resulting "gramine" analogue can serve as a versatile synthetic intermediate.

-

Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using an acid chloride or anhydride with a Lewis acid catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the 5-trifluoromethyl substituent make this indole scaffold a valuable component in the design of therapeutic agents.

-

Enhanced Lipophilicity and CNS Penetration: The lipophilic nature of the -CF3 group can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. [3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. [3]Incorporating this group can block potential metabolic hotspots, thereby increasing the half-life and bioavailability of a drug.

-

Modulation of Receptor Binding: The strong dipole moment and electron-withdrawing nature of the -CF3 group can alter the electronic environment of the indole scaffold, influencing hydrogen bonding and other non-covalent interactions with protein targets. This allows for the fine-tuning of binding affinity and selectivity. [4] While specific approved drugs prominently featuring the 5-(Trifluoromethyl)indole core are not widespread, this moiety is a key building block in the synthesis of numerous investigational compounds, including inhibitors of kinases, cyclooxygenases (as celecoxib analogues), and other enzymes and receptors. [22]

Safety and Handling

5-(Trifluoromethyl)indole is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: It is classified as acutely toxic if swallowed (H300), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

5-(Trifluoromethyl)indole is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique electronic and physical properties, imparted by the trifluoromethyl group, provide a strategic advantage for designing molecules with enhanced metabolic stability, membrane permeability, and target-binding characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

References

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Supporting Information for a relevant study. (n.d.). Link

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Link

-

Pereira, R., Gaudêncio, S. P., & da Silva, F. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5363. Link

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Link

-

Gribble, G. W. (2010). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Comprehensive Organic Name Reactions and Reagents. Link

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering. Link

-

The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem. Link

-

Kaynak, F. B., et al. (2016). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Journal of the Turkish Chemical Society, Section A: Chemistry. Link

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Link

-

Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Link

-

Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. Link

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Indian Journal of Chemistry. Link

-

Fischer indole synthesis. (n.d.). Wikipedia. Link

-

Fischer Indole Synthesis. (2021). Professor Dave Explains. Link

-

5-(Trifluoromethyl)indole 97%. (n.d.). Sigma-Aldrich. Link

-

Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Link

-

Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole... (n.d.). ResearchGate. Link

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). International Journal of Research Publication and Reviews. Link

-

An efficient approach towards the synthesis of indoles... (2010). Trade Science Inc.. Link

-

5-(Trifluoromethyl)indole, 98%. (n.d.). Fisher Scientific. Link

-

Catalytic Vilsmeier-Haack-Type Formylation of Indoles. (n.d.). Organic Syntheses. Link

-

5-(Trifluoromethyl)indole 97%. (n.d.). Merck. Link

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). ResearchGate. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Link

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles... (2021). Fluorine Notes. Link

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Link

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Link

-

New 19F NMR methodology reveals structures of molecules in complex mixtures... (n.d.). National Center for Biotechnology Information. Link

-

Indole - Mannich Reaction And Substitution By Elimination. (n.d.). ChemTube3D. Link

-

Inert-atmosphere electron ionization mass spectrometry. (2016). Dalton Transactions. Link

-

Indole. (n.d.). NIST WebBook. Link

-

5-(Trifluoromethyl)indole 97%. (n.d.). Sigma-Aldrich. Link

-

5-(Trifluoromethyl)indole. (n.d.). Santa Cruz Biotechnology. Link

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). National Center for Biotechnology Information. Link

-

Guo, G. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications. Link

-

XtalFluor‐E effects the C3‐H sulfenylation of indoles to form di‐indole sulfides. (n.d.). Edinburgh Research Explorer. Link

-

Indole IR Spectrum. (n.d.). NIST WebBook. Link

-

Indole. (n.d.). NIST WebBook. Link

-

Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Center for Biotechnology Information. Link

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Stack Exchange. Link

-

How to Read and Interpret the IR Spectra. (2023). Organic Chemistry Tutor. LinkgU)

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Trifluoromethyl)indole, 98% | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum’s Acid with HCHO and Primary Amines | MDPI [mdpi.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chemtube3d.com [chemtube3d.com]

- 22. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Trifluoromethyl)indole

Introduction: The Strategic Importance of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, indole derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] The strategic introduction of a trifluoromethyl (CF₃) group, as seen in 5-(Trifluoromethyl)indole, dramatically enhances the therapeutic potential of the parent scaffold.[1][2] This highly electronegative moiety can significantly alter key physicochemical properties, leading to improved metabolic stability, enhanced membrane permeability, and modulated receptor binding affinity.[1][3]

The CF₃ group acts as a "lipophilic hydrogen bond donor" and can block sites of oxidative metabolism, prolonging the in-vivo half-life of a drug candidate.[1] Consequently, 5-(Trifluoromethyl)indole is not merely a compound but a strategic building block, offering a direct route to novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth analysis of its core physicochemical characteristics, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application.

Core Molecular and Physical Properties

5-(Trifluoromethyl)indole is a crystalline solid at room temperature.[4][5][6] Its fundamental properties are crucial for handling, formulation, and predicting its behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃N | [5][7][8] |

| Molecular Weight | 185.15 g/mol | [5][7] |

| Appearance | Yellow to white powder | [4][5][6] |

| Melting Point | 67-70 °C | [4][5][6] |

| Boiling Point (Predicted) | 256.7 ± 35.0 °C | [4][6] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 15.94 ± 0.30 | [4][6] |

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the equilibrium distribution of a compound between an oily (n-octanol) and an aqueous phase.[9] A balanced LogP is essential for oral bioavailability, allowing the molecule to permeate the lipid-rich intestinal wall while maintaining sufficient aqueous solubility for transport in the bloodstream.

The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance cell membrane permeability.[1]

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold standard for LogP determination, directly measuring the partitioning of the analyte between n-octanol and water.[10][11][12] It is suitable for compounds with LogP values in the range of -2 to 4.[10][11]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: Prepare a stock solution of 5-(Trifluoromethyl)indole in n-octanol at a concentration not exceeding 0.01 mol/L.[9]

-

Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water phase at different volume ratios (e.g., 1:1, 2:1, 1:2).

-

Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[11] This is typically achieved by mechanical shaking.

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[9][11][12]

-

Analysis: Accurately determine the concentration of 5-(Trifluoromethyl)indole in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a drug candidate. Poor solubility can lead to unreliable results in in-vitro assays and insufficient absorption in-vivo. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most accurate and relevant measure for drug development.[13][14]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a miniaturized shake-flask method to determine the thermodynamic solubility of 5-(Trifluoromethyl)indole in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[13][15]

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid 5-(Trifluoromethyl)indole into a glass vial.[13] The presence of solid material at the end of the experiment is crucial to ensure equilibrium with a saturated solution.[13]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[13]

-

Equilibration: Seal the vial and place it in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for at least 24 hours to ensure equilibrium is reached.[13]

-

Sample Processing: After incubation, centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Prepare a calibration curve using known concentrations of 5-(Trifluoromethyl)indole (typically dissolved in a small amount of DMSO and then diluted in the assay buffer). Analyze the filtered supernatant and calibration standards by LC-MS or HPLC-UV to determine the concentration.[15]

-

Result Reporting: The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.[15]

Ionization Constant (pKa): Predicting Behavior in Physiological pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[16] For an indole, the relevant pKa is that of the N-H proton on the pyrrole ring. This value is critical as it determines the charge state of the molecule across the physiological pH range (e.g., stomach, intestine, blood), which in turn influences its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the indole N-H compared to unsubstituted indole.[17]

Methodological Approach: pKa Determination (OECD 112)

The OECD 112 guideline describes several methods for pKa determination, including titration, spectrophotometry, and conductometry.[18][19] For a compound like 5-(Trifluoromethyl)indole, which possesses a UV chromophore, the UV-spectrophotometric method is highly suitable.

Principle: The UV-Vis absorption spectrum of the ionized and unionized forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectrum Acquisition: Prepare solutions of 5-(Trifluoromethyl)indole at a constant concentration in each buffer. Record the UV-Vis spectrum for each solution to identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms.

-

Data Collection: Measure the absorbance of each solution at the chosen analytical wavelength.

-

Calculation: The pKa is calculated using the Henderson-Hasselbalch equation or by fitting the absorbance vs. pH data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[16]

Caption: Relationship between pH, pKa, and the ionization state of the indole nitrogen.

Spectroscopic Profile

The spectroscopic profile is the unique fingerprint of a molecule, essential for its identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic structure of the molecule.

-

¹H NMR: Proton NMR reveals the number and environment of hydrogen atoms. For 5-(Trifluoromethyl)indole, characteristic signals would appear for the aromatic protons on the benzene and pyrrole rings, as well as the N-H proton.[6][20] The signals for protons on the trifluoromethyl-substituted ring (positions 4, 6, and 7) will be influenced by the strong electron-withdrawing effect of the CF₃ group.

-

¹³C NMR: Carbon NMR shows the different types of carbon atoms. The spectrum would display distinct signals for the nine carbons, with the carbon directly attached to the CF₃ group and the CF₃ carbon itself showing characteristic shifts and splitting patterns (quartet for the C-CF₃ due to coupling with fluorine).

-

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. 5-(Trifluoromethyl)indole will exhibit a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a sensitive probe of the local electronic environment.[21][22]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern of the molecule. For 5-(Trifluoromethyl)indole, the molecular ion peak [M]⁺ would be observed at m/z 185. Key fragmentation would likely involve the loss of the CF₃ group or cleavage of the indole ring structure.[23][24]

Conclusion: A Profile of a Privileged Scaffold

The physicochemical properties of 5-(Trifluoromethyl)indole—moderate lipophilicity, defined solubility, and an acidic N-H proton—make it a highly attractive and versatile building block in drug discovery. The electron-withdrawing trifluoromethyl group fine-tunes the electronic character of the indole core, enhancing its metabolic stability and modulating its potential interactions with biological targets.[1] Understanding and applying the principles and protocols outlined in this guide enables researchers to fully leverage the strategic advantages conferred by this powerful fluorinated intermediate, accelerating the development of next-generation therapeutics.

References

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Cockburn, K. T., et al. (ResearchGate). 376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

-

Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]

-

Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

-

1D ¹⁹F NMR spectra under different conditions. (ResearchGate). [Link]

-

OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. (2005). Regulations.gov. [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Test No. 112: Dissociation Constants in Water. (1981). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Test No. 112: Dissociation Constants in Water. OECD. [Link]

-

Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. (2024). ACS Publications. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. (2019). The Royal Society of Chemistry. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2022). National Institutes of Health (NIH). [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole... (ResearchGate). [Link]

-

Trifluoromethylation of other indole derivatives. (ResearchGate). [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2024). Cambridge Open Engage. [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3. (ResearchGate). [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]

-

pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. [Link]

-

Guidelines for the Testing of Chemicals. OECD. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]

-

Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. (2024). PubMed. [Link]

-

5-Fluoroindole. PubChem. [Link]

-

bmse000097 Indole at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Mass spectrometry of simple indoles. (1966). ACS Publications. [Link]

-

Indole. NIST WebBook. [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 4. 100846-24-0 CAS MSDS (5-(Trifluoromethyl)indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-(Trifluoromethyl)indole CAS#: 100846-24-0 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 5-(Trifluoromethyl)indole, 98% | Fisher Scientific [fishersci.ca]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)indole in Organic Solvents

Introduction: The Significance of 5-(Trifluoromethyl)indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in 5-(Trifluoromethyl)indole, is a widely employed tactic in modern drug design to enhance a molecule's therapeutic potential.[2][3][4] The -CF3 group's unique electronic properties and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][5] Consequently, a thorough understanding of the physicochemical properties of 5-(Trifluoromethyl)indole, particularly its solubility in various organic solvents, is paramount for researchers in drug development, process chemistry, and formulation science.

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)indole. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important fluorinated intermediate.

Physicochemical Profile of 5-(Trifluoromethyl)indole

A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical parameters of 5-(Trifluoromethyl)indole, which collectively influence its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | [6][7] |

| Molecular Weight | 185.15 g/mol | [6] |

| Melting Point | 67-70 °C | |

| Appearance | Powder | |

| InChI Key | LCFDJWUYKUPBJM-UHFFFAOYSA-N |

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the indole ring system, influencing its polarity and hydrogen bonding capabilities.[2][8]

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for 5-(Trifluoromethyl)indole is not widely published, we can predict its solubility based on the fundamental principle of "like dissolves like" and the known effects of its functional groups.[9] The indole nitrogen provides a site for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity.[2]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the indole moiety. |

| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole structure. |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall lipophilic character imparted by the trifluoromethyl group should allow for reasonable solubility in this common organic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |

Note: This table presents a qualitative prediction. For precise applications, experimental verification is crucial to obtain quantitative solubility data.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10] This section provides a detailed, step-by-step protocol.

Diagram of the Solubility Determination Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Materials and Equipment

-

5-(Trifluoromethyl)indole

-

Analytical balance

-

Vials with screw caps

-

A selection of organic solvents (HPLC grade)

-

Thermostatically controlled shaker

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-(Trifluoromethyl)indole (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.[11]

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe to draw the supernatant and filter it through a solvent-compatible 0.22 µm filter into a clean vial.

-

-

-

Quantification:

-

Prepare a series of standard solutions of 5-(Trifluoromethyl)indole of known concentrations in the solvent of interest.

-

Accurately dilute an aliquot of the saturated solution with the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis spectrophotometry to determine the concentration of 5-(Trifluoromethyl)indole in the saturated solution.

-

-

Data Analysis:

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Use the calibration curve to calculate the concentration of 5-(Trifluoromethyl)indole in the diluted sample.

-

Calculate the solubility of 5-(Trifluoromethyl)indole in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, a distinction is often made between kinetic and thermodynamic solubility.[10][11][12]

-

Thermodynamic Solubility: As determined by the shake-flask method described above, this is the true equilibrium solubility of the most stable crystalline form of the compound.[11][12]

-

Kinetic Solubility: This is a measure of the concentration of a compound in solution after a solid compound, often dissolved in a solvent like DMSO, is added to an aqueous buffer and a precipitate forms.[10][13] It is a measure of how quickly a compound precipitates from a supersaturated solution and is often higher than the thermodynamic solubility.[12]

Decision-Making Framework for Solubility Assays

Caption: A diagram illustrating the choice between kinetic and thermodynamic solubility assays based on the drug discovery stage.

Conclusion

The solubility of 5-(Trifluoromethyl)indole in organic solvents is a critical parameter that influences its handling, purification, and application in various stages of research and development. While quantitative data may not be readily available, a predictive understanding based on its physicochemical properties, coupled with robust experimental determination using methods like the shake-flask protocol, empowers researchers to effectively utilize this versatile building block. The strategic choice between kinetic and thermodynamic solubility assessments, aligned with the specific goals of the research phase, will further ensure the generation of relevant and reliable data for successful drug discovery and development endeavors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. (2021, July 6). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, October 28). Retrieved from [Link]

-

Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). Retrieved from [Link]

-

Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). Retrieved from [Link]

-

Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Trifluoromethyl)indole, 98% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. chem.ws [chem.ws]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. inventivapharma.com [inventivapharma.com]

A Spectroscopic Guide to 5-(Trifluoromethyl)indole: A Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as indispensable structural motifs. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's physicochemical and pharmacological properties. This includes modulating metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 5-(Trifluoromethyl)indole stands out as a crucial intermediate in the synthesis of a wide array of bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)indole, catering to researchers, scientists, and professionals in drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification and characterization of this important compound.

Molecular Structure and Spectroscopic Rationale

The unique spectroscopic signature of 5-(Trifluoromethyl)indole arises from its distinct molecular architecture. The indole scaffold, a bicyclic aromatic heterocycle, possesses a rich electronic environment. The strategic placement of the highly electronegative trifluoromethyl group at the C-5 position of the benzene ring introduces significant electronic perturbations, which are readily observable in its various spectra. Understanding these structure-spectra correlations is paramount for both quality control in synthesis and for tracking chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-(Trifluoromethyl)indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-(Trifluoromethyl)indole is characterized by distinct signals corresponding to the protons on the indole ring. The electron-withdrawing nature of the CF₃ group deshields the protons on the benzene ring, leading to downfield shifts.

Table 1: ¹H NMR Spectroscopic Data of 5-(Trifluoromethyl)indole

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-1 (N-H) | ~8.36 | br s |

| H-4 | ~7.95 | m |

| H-7 | ~7.45 | m |

| H-6 | ~7.31 | m |

| H-2 | ~7.45 | m |

| H-3 | ~6.65 | m |

Data recorded in DMSO-d₆ at 300 MHz.[1]

Insight into Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H proton, which might otherwise undergo rapid exchange in protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. The broadness of the N-H signal is a characteristic feature, resulting from quadrupolar relaxation and potential intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C-5) and the CF₃ carbon itself exhibit characteristic signals. The strong electron-withdrawing effect of the fluorine atoms causes a significant downfield shift for C-5 and a distinct quartet for the CF₃ carbon due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 5-(Trifluoromethyl)indole

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| C-2 | ~125 | d |

| C-3 | ~103 | d |

| C-3a | ~128 | s |

| C-4 | ~120 | d |

| C-5 | ~125 (q, JC-F ≈ 32 Hz) | s |

| C-6 | ~118 | d |

| C-7 | ~112 | d |

| C-7a | ~135 | s |

| -CF₃ | ~124 (q, JC-F ≈ 272 Hz) | q |

Note: These are predicted values based on the analysis of similar substituted indoles and the known effects of the trifluoromethyl group. Experimental verification is recommended.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For 5-(Trifluoromethyl)indole, the three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp signal. The chemical shift of this signal is a sensitive probe of the electronic environment of the indole ring.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data of 5-(Trifluoromethyl)indole

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm |

| -CF₃ | ~ -61 to -64 |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key IR Absorption Bands for 5-(Trifluoromethyl)indole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1100 | C-F Stretch | Trifluoromethyl |

Note: These are characteristic ranges. The exact peak positions can be influenced by the molecular environment and physical state of the sample.

The spectrum of 5-(Trifluoromethyl)indole will be dominated by a sharp, characteristic N-H stretching band around 3400 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The most indicative feature for the presence of the trifluoromethyl group is a series of strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

For 5-(Trifluoromethyl)indole (C₉H₆F₃N), the expected molecular weight is 185.15 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. A key fragmentation pathway would involve the loss of a fluorine atom or the entire trifluoromethyl group.

Table 5: Predicted Key Fragments in the Mass Spectrum of 5-(Trifluoromethyl)indole

| m/z | Fragment |

| 185 | [M]⁺ |

| 166 | [M - F]⁺ |

| 116 | [M - CF₃]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Acquisition

Caption: Standard workflow for NMR data acquisition.

IR Spectroscopy Acquisition

Caption: Protocol for solid-state IR using ATR.

Mass Spectrometry Acquisition

Caption: General workflow for Mass Spectrometry.

Conclusion

The spectroscopic characterization of 5-(Trifluoromethyl)indole is fundamental to its application in research and development. This guide provides a detailed overview of its expected NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopy. By following standardized protocols and understanding the rationale behind the observed spectral features, researchers can confidently identify and utilize this key building block in the synthesis of novel chemical entities with potential therapeutic or agrochemical applications. The interplay of the aromatic indole core and the electron-withdrawing trifluoromethyl group creates a unique spectroscopic fingerprint, making its unambiguous characterization both essential and achievable through the multi-technique approach outlined herein.

References

- Alfa Chemistry. (n.d.). 5-(Trifluoromethyl)indole CAS 100846-24-0.

- ChemicalBook. (2023). 5-(Trifluoromethyl)indole(100846-24-0) Properties, Uses, Production.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- (n.d.).

- The Synthesis and Supply Chain of 5-(Trifluoromethyl)indole for R&D. (n.d.). Retrieved from a relevant chemical industry website.

- Santa Cruz Biotechnology. (n.d.). 5-(Trifluoromethyl)indole.

- Apollo Scientific. (n.d.). 5-(Trifluoromethyl)-1H-indole.

- Cockburn, K. T., & Sykes, B. D. (n.d.). Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole...

- (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- Redka, M. O., et al. (n.d.).

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)indole 97%.

- (n.d.). 19F NMR Reference Standards.

- Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- BOC Sciences. (n.d.). CAS 100846-24-0 5-(Trifluoromethyl)indole.

- Fisher Scientific. (n.d.). 5-(Trifluoromethyl)indole, 98%.

- Carl Roth. (n.d.). 5-(Trifluoromethyl)indole, 50 g, CAS No. 100846-24-0.

- Luck, L. A., & London, R. E. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Biochemistry, 35(5), 1534-44.

- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Sethi, K. K., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- Matouš, J., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-6.

- PubChem. (n.d.). 5-Fluoroindole.

- chemmunicate !. (2021, October 7). Find all spectral data base here | Freely Available | Research query | Problem solved | English [Video]. YouTube.

- Luck, L. A., & London, R. E. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Biochemistry, 35(5), 1534-44.

- NIST. (n.d.). Indole. In NIST Chemistry WebBook.

- Selvin, S. P., Paul, P., Yardily, A., & Reji, A. B. F. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole.

- Shetti, N. P., & Nandibewoor, S. T. (2009). Kinetics and mechanism of oxidation of L-tryptophan by diperiodatocuprate(III) in aqueous alkaline medium.

- ChemicalBook. (n.d.). Indole(120-72-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3)IR1.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.

- Infrared and Raman Users Group (IRUG). (n.d.). Spectral Database Index.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)indole 97%.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)indole 97%.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)indole 97%.

- NIST. (n.d.). Indole. In NIST Chemistry WebBook.

Sources

Introduction: The Strategic Importance of 5-(Trifluoromethyl)indole in Medicinal Chemistry

An In-Depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 5-(Trifluoromethyl)indole

This guide provides a comprehensive technical overview of the synthesis, structural analysis, and anticipated solid-state characteristics of 5-(Trifluoromethyl)indole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established experimental protocols with predictive insights based on crystallographic data from analogous structures. While a public crystal structure for 5-(Trifluoromethyl)indole is not available at the time of this writing, this guide details the definitive workflow for its determination and presents a robust, data-driven analysis of its expected molecular geometry and intermolecular interactions.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its strategic functionalization is key to modulating biological activity. The introduction of a trifluoromethyl (-CF₃) group, as seen in 5-(Trifluoromethyl)indole, is a widely employed strategy in modern drug design.[2] This is due to the unique properties the -CF₃ group imparts; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins.[2][3] Consequently, 5-(Trifluoromethyl)indole (CAS 100846-24-0) serves as a critical intermediate for synthesizing complex pharmaceutical agents, making a thorough understanding of its three-dimensional structure essential for rational drug design.[2][4]

Synthesis and Single-Crystal Growth

The foundation of any crystallographic study is the availability of high-purity material and the successful growth of diffraction-quality single crystals.

Chemical Synthesis

A reliable route to 5-(Trifluoromethyl)indole involves a cyclization reaction from a suitably substituted phenyl precursor. The following protocol is adapted from established methodologies.[5]

Protocol 1: Synthesis of 5-(Trifluoromethyl)indole

-

Reaction Setup: To a 250 mL three-necked round-bottom flask, add N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide (31.5 g, 0.1 mol), sodium ethoxide (EtONa) (32.5 g, 0.48 mol), and 200 mL of anhydrous ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and concentrate it under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting residue using flash column chromatography on silica gel. Elute with a 25% ethyl acetate in petroleum ether solution.

-

Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-(Trifluoromethyl)indole as an off-white to yellow crystalline powder.[6] The reported yield for this method is approximately 77%.[5]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR spectroscopy. Expected shifts include (300 MHz, DMSO-d6) δ: 8.36 (s, 1H), 7.96-7.94 (m, 1H), 7.46-7.44 (m, 2H), 7.32-7.30 (m, 1H), 6.66-6.64 (m, 1H).[5]

Growing Diffraction-Quality Single Crystals

Obtaining a high-quality single crystal is the most critical and often most challenging step for X-ray diffraction analysis.[7] The ideal crystal should be 0.1-0.3 mm in each dimension and free of defects.[7]

Protocol 2: Single-Crystal Growth of an Organic Compound

-

Method Selection: For a moderately soluble organic solid like 5-(Trifluoromethyl)indole, slow evaporation and vapor diffusion are the most reliable crystallization techniques.

-

Slow Evaporation Method:

-

Dissolve a small amount of purified 5-(Trifluoromethyl)indole in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a co-solvent like hexane) to create a near-saturated solution in a clean vial.

-

Loosely cover the vial with a cap or parafilm perforated with a few small holes.

-

Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Anti-Solvent) Method:

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) in a small, open vial.

-

Place this small vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing the formation of well-ordered crystals.[7]

-

Workflow for Crystal Structure Determination

Once a suitable crystal is obtained, its structure is determined using single-crystal X-ray diffraction. The process follows a standardized and self-validating workflow.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations and radiation damage during data collection.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The instrument records the positions and intensities of the thousands of diffracted X-ray beams.[7]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

-

Validation and Finalization: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The complete structural data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Sources

- 1. scbt.com [scbt.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. Research Portal [iro.uiowa.edu]

- 4. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]

- 5. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. 5-(Trifluoromethyl)indole CAS#: 100846-24-0 [m.chemicalbook.com]

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on the Indole Ring

The indole scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic modification of this core structure is a fundamental exercise in medicinal chemistry, aimed at fine-tuning a molecule's physicochemical and pharmacological profile. Among the most powerful modifications is the introduction of a trifluoromethyl (CF3) group. This seemingly simple addition dramatically alters the electronic landscape of the indole ring, imparting properties that can enhance metabolic stability, increase bioavailability, and modulate receptor binding affinity.[2]

This technical guide provides an in-depth exploration of the profound electron-withdrawing effects of the CF3 group on the indole nucleus. We will dissect the fundamental electronic principles, explore the consequences for reactivity and physicochemical properties, and provide field-proven protocols for the synthesis and characterization of these valuable compounds. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the unique properties of trifluoromethylated indoles in their scientific endeavors.

Part 1: The Electronic Signature of the CF3 Group on the Indole Nucleus

The trifluoromethyl group is one of the most potent electron-withdrawing groups employed in organic chemistry.[3] Its influence stems almost exclusively from a powerful inductive effect, a consequence of the high electronegativity of the three fluorine atoms.

The Dominance of the Inductive Effect (-I)

The three fluorine atoms, being the most electronegative elements, create a strong dipole moment by pulling electron density away from the central carbon atom of the CF3 group. This carbon, now electron-deficient, exerts a strong pull on the electrons of the atom to which it is attached on the indole ring. This effect, transmitted through the sigma (σ) bonds, is known as the negative inductive effect (-I).[3] This potent and localized electron withdrawal significantly lowers the electron density across the entire indole ring system. Unlike groups such as nitro (-NO2) or cyano (-CN), the CF3 group has no low-lying empty orbitals to participate in resonance, making its electron-withdrawing character almost purely inductive.

Caption: Inductive electron withdrawal by the CF3 group.

Part 2: Physicochemical Consequences of Trifluoromethylation

The significant perturbation of the indole ring's electronic structure leads to predictable and advantageous changes in its key physicochemical properties.

Increased Acidity of the N-H Bond

The indole N-H proton is weakly acidic. The delocalization of the resulting negative charge of the conjugate base (the indolide anion) into the aromatic system provides stabilization. By strongly withdrawing electron density from the ring, an attached CF3 group further stabilizes this anion. This enhanced stabilization of the conjugate base results in a significant increase in the acidity (a lowering of the pKa) of the N-H proton.

This increased acidity is a critical consideration in synthesis and drug design. For instance, N-alkylation or N-arylation reactions, which often require deprotonation of the indole nitrogen, can be facilitated. Furthermore, the ability of the N-H group to act as a hydrogen bond donor is altered, which can impact drug-receptor interactions.

Table 1: Comparison of Indole Acidity

| Compound | Position of CF3 | pKa (in DMSO) | Rationale for Acidity Change |

| Indole | N/A | ~21.0[4] | Baseline acidity due to aromatic stabilization of the indolide anion. |

| 5-(Trifluoromethyl)indole | 5 | Predicted < 21.0 | The CF3 group strongly withdraws electron density via the -I effect, stabilizing the negative charge on the nitrogen of the conjugate base, thereby increasing acidity. |

| 2-(Trifluoromethyl)indole | 2 | Predicted < 21.0 | The proximity of the CF3 group to the pyrrole ring provides a very strong inductive stabilization of the indolide anion, leading to a significant increase in acidity. |

Enhanced Lipophilicity and Metabolic Stability

In drug development, lipophilicity is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is highly lipophilic, and its incorporation into the indole scaffold generally increases the overall lipophilicity of the molecule. This can lead to improved cell membrane permeability and enhanced bioavailability.[2]

Furthermore, the CF3 group can act as a metabolic shield. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a robust CF3 group on the ring can block these susceptible positions from enzymatic degradation, thereby increasing the metabolic stability and half-life of the drug candidate.[2]

Part 3: Modulating the Reactivity of the Indole Ring

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. The introduction of a powerful electron-withdrawing group like CF3 fundamentally alters this reactivity.

Electrophilic Aromatic Substitution (EAS)

The EAS reaction proceeds through a high-energy cationic intermediate known as a sigma complex (or arenium ion).[5][6] The rate-determining step is the formation of this intermediate.[7] Electron-donating groups stabilize this positive charge, activating the ring and accelerating the reaction. Conversely, electron-withdrawing groups destabilize the sigma complex, deactivating the ring and slowing the reaction.

The CF3 group strongly deactivates the indole ring towards EAS.[7] Any electrophilic attack will be significantly slower compared to unsubstituted indole. While the CF3 group on a simple benzene ring is a meta-director, its effect on the indole system is more nuanced. The inherent reactivity of the pyrrole moiety still favors substitution at C3. However, the deactivating effect is felt across the entire molecule. For instance, in 2-CF3-indole, while the molecule is deactivated, it remains surprisingly reactive towards electrophiles at the C3 position, often not requiring harsh Lewis acid catalysis for reactions like halogenation.[1] This is because the lone pair on the indole nitrogen can still participate in stabilizing the positive charge of the sigma complex formed upon C3 attack, a pathway that remains the least unfavorable despite the overall deactivation.

Part 4: Synthetic Strategies and Protocols

The synthesis of trifluoromethylated indoles can be achieved through various methods, including the functionalization of pre-formed indole rings or the construction of the ring from trifluoromethylated precursors. A common and robust method is the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-indole

This protocol is adapted from methodologies that utilize trifluoromethylated building blocks for cyclization.[4]

Objective: To synthesize 2-(Trifluoromethyl)-1H-indole via the reduction and cyclization of an α-CF3-β-(2-nitroaryl) enamine intermediate.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of a suitable trifluoromethylated ortho-nitrostyrene (1.0 eq) in a suitable solvent such as pyrrolidine, add an excess of pyrrolidine (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting styrene is consumed.

-

Upon completion, remove the excess pyrrolidine under reduced pressure to yield the crude α-CF3-β-(2-nitroaryl) enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to form the Indole Ring

-

Dissolve the crude enamine from Step 1 in a mixture of acetic acid and water.

-

Add iron powder (Fe, an excess, e.g., 5-10 eq) to the solution portion-wise to control the initial exotherm.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously. Monitor the reaction by TLC. The reduction of the nitro group followed by spontaneous intramolecular cyclization and elimination of water forms the indole ring.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(Trifluoromethyl)-1H-indole.

Caption: General workflow for the synthesis of 2-CF3-Indole.

Part 5: Spectroscopic Characterization

The successful synthesis of a CF3-indole must be confirmed through rigorous spectroscopic analysis. The CF3 group provides unique handles for characterization, particularly in NMR spectroscopy.

Key Spectroscopic Signatures:

-

¹⁹F NMR: This is the most definitive technique. A trifluoromethyl group will appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a CF3 group attached to an aromatic system. For example, the singlet for 2-CF3-indole appears around -60.9 ppm.[1]

-

¹H NMR: The protons on the indole ring will experience downfield shifts due to the electron-withdrawing nature of the CF3 group. The N-H proton will typically appear as a broad singlet at a significantly downfield chemical shift (e.g., > 8.0 ppm).

-

¹³C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant (typically > 250 Hz). The indole ring carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (²JCF, ³JCF, etc.) decreasing with distance from the CF3 group. The carbon directly attached to the CF3 group will be significantly shifted and will show a large quartet splitting.[1]

-